molecular formula C22H33N7O9 B12418540 Ptad-peg4-N3

Ptad-peg4-N3

Cat. No.: B12418540
M. Wt: 539.5 g/mol
InChI Key: FEIQZMMASRDUCL-UHFFFAOYSA-N
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Description

Ptad-peg4-N3: is a cleavable four-unit polyethylene glycol linker used in the synthesis of antibody-drug conjugates. This compound is a click chemistry reagent containing an azide group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ptad-peg4-N3 is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol units and azide groups. The synthesis typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions: Ptad-peg4-N3 undergoes several types of chemical reactions, primarily involving its azide group:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ptad-peg4-N3 involves its ability to undergo click chemistry reactions, specifically azide-alkyne cycloaddition. The azide group in this compound reacts with alkyne groups in the presence of a copper catalyst (CuAAC) or with strained alkynes without a catalyst (SPAAC). This reaction forms a stable triazole ring, which serves as a linker between different molecules. The molecular targets and pathways involved depend on the specific application, such as the conjugation of drugs to antibodies for targeted therapy .

Comparison with Similar Compounds

Ptad-peg4-N3 is unique due to its cleavable polyethylene glycol linker and its ability to undergo both CuAAC and SPAAC reactions. Similar compounds include:

This compound stands out due to its versatility in undergoing both copper-catalyzed and strain-promoted cycloaddition reactions, making it a valuable tool in various scientific research applications .

Properties

Molecular Formula

C22H33N7O9

Molecular Weight

539.5 g/mol

IUPAC Name

3-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]-N-[2-[4-(3,5-dioxo-1,2,4-triazolidin-4-yl)-2-methoxyphenoxy]ethyl]propanamide

InChI

InChI=1S/C22H33N7O9/c1-33-19-16-17(29-21(31)26-27-22(29)32)2-3-18(19)38-9-5-24-20(30)4-7-34-10-12-36-14-15-37-13-11-35-8-6-25-28-23/h2-3,16H,4-15H2,1H3,(H,24,30)(H,26,31)(H,27,32)

InChI Key

FEIQZMMASRDUCL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N2C(=O)NNC2=O)OCCNC(=O)CCOCCOCCOCCOCCN=[N+]=[N-]

Origin of Product

United States

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